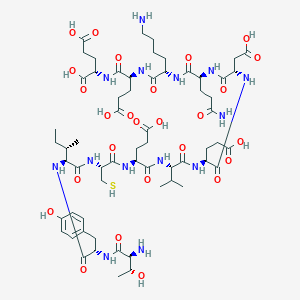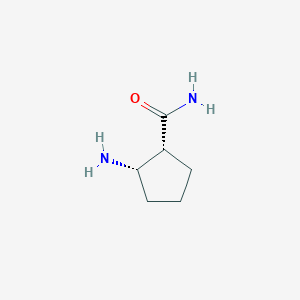
3-(Hydroxymethyl)benzamide
Overview
Description
3-(Hydroxymethyl)benzamide is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.163 Da . It is also known as Benzamidomethanol .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The molecule contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 primary amide (aromatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 383.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.6±3.0 kJ/mol and a flash point of 185.5±23.2 °C .Scientific Research Applications
Synthesis and Characterization
Synthesis of Benzamide Derivatives : Benzamides, including 3-(Hydroxymethyl)benzamide, are used as intermediates for synthesizing various medicinal compounds. Such derivatives have applications in anti-microbial, anti-malarial, anti-cancer, anti-HIV, anti-viral, anti-ameobic, and anti-psychotic treatments (Ammaji et al., 2019).
Antibacterial Activity : Specific derivatives of N-(3-Hydroxy-2-pyridyl) benzamides, synthesized under weak basic conditions, have shown effective antibacterial activity against various bacteria like Escherichia coli and Staphylococcus aureus (Mobinikhaledi et al., 2006).
Rapid Amidic Hydrolysis : Studies on N-(hydroxymethyl)benzamide derivatives indicate a specific-base catalyzed reaction for the hydroxide-dependent reaction, crucial for understanding reaction mechanisms in medicinal chemistry (Murphy et al., 2009).
Medical Applications
Poly(ADP-ribose) Polymerase Inhibition : 3-Amino benzamide, a derivative, acts as an inhibitor for the enzyme poly(ADP-ribose) polymerase. This is significant in DNA repair and cellular response to injury, with potential applications in treatments for fibrosis and cancer (Guven et al., 2008).
Stearoyl-CoA Desaturase-1 Inhibition : Certain benzamide derivatives, like 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, have shown potential as inhibitors for the enzyme Stearoyl-CoA Desaturase-1. This has implications in metabolic disorders and obesity research (Uto et al., 2009).
Chemical and Material Science
Photocatalytic Activity : The use of benzamide derivatives in photocatalytic activities for water decontamination has been studied, indicating their potential in environmental applications (Bessekhouad et al., 2005).
Antioxidant Properties : New benzamide compounds have been synthesized for their antioxidant properties, with significant implications in biological and chemical studies (Demir et al., 2015).
Safety and Hazards
3-(Hydroxymethyl)benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3-(Hydroxymethyl)benzamide (HMBA) is primarily used in the synthesis of C-terminally modified peptides . The compound acts as a linker in solid-phase peptide synthesis, attaching to the C-terminus of peptides . The nature of the C-terminal is important in medicinal chemistry, as it impacts peptide binding, affects stability, and provides selectivity in binding to enzymes .
Mode of Action
HMBA interacts with its targets through a process known as nucleophilic cleavage . This involves the breaking of the ester bond in solid-phase linked peptide esters of HMBA .
Biochemical Pathways
The biochemical pathways affected by HMBA primarily involve the synthesis of C-terminally modified peptides . The compound is used as a linker in solid-phase peptide synthesis, and its cleavage results in peptides with various C-terminal functionalities . These peptides can then participate in various biochemical reactions, depending on their specific structures and functionalities .
Pharmacokinetics
One of its metabolites, n,n-diethyl-3-hydroxymethylbenzamide (dhmb), can be quantified in urine using online solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (spe-hplc-ms/ms) . This suggests that HMBA and its metabolites are likely excreted in the urine, although further studies are needed to fully understand its ADME properties .
Result of Action
The primary result of HMBA’s action is the production of C-terminally modified peptides . These peptides can have various biological effects, depending on their specific structures and functionalities . For example, they can interact with enzymes, affect peptide binding, and influence the stability of other molecules .
Action Environment
The action of HMBA can be influenced by various environmental factors. For example, the efficiency of the nucleophilic cleavage process can be affected by the reaction conditions, such as the pH and temperature . Additionally, the stability of HMBA and its resulting peptides may be influenced by factors such as light, heat, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that benzamides, the class of compounds to which 3-(Hydroxymethyl)benzamide belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzamide compound and the biomolecule it interacts with .
Cellular Effects
Benzamides have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, affecting gene expression, and altering cellular metabolism . It is plausible that this compound could have similar effects, but specific studies would need to be conducted to confirm this.
Molecular Mechanism
Benzamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that benzamides can be quantified using techniques such as high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) .
Metabolic Pathways
Benzamides are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Subcellular Localization
The subcellular localization of this compound is not currently known. The localization of a compound within a cell can have significant effects on its activity or function
properties
IUPAC Name |
3-(hydroxymethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4,10H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBCCQNBZLMGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155337 | |
| Record name | Benzamide, 3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126926-34-9 | |
| Record name | 3-(Hydroxymethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126926-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of a 3-(Hydroxymethyl)benzamide moiety influence the interaction of the investigated compounds with chemokine receptors?
A1: The research article highlights several compounds featuring a this compound group linked to a central terpyridine ring system []. While the exact binding interactions are not detailed in this study, the presence of the this compound moiety likely contributes to binding affinity and specificity through a combination of factors. The amide group can participate in hydrogen bonding with amino acid residues in the receptor binding site, while the hydroxyl group offers an additional point of interaction, potentially through hydrogen bonding or van der Waals forces. The relative position and orientation of the this compound group, determined by its attachment to the terpyridine core, are also likely crucial for achieving optimal binding interactions. Further studies, including molecular modeling and structure-activity relationship investigations, would be needed to elucidate the specific binding interactions and their contributions to overall affinity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)








